4-Ethoxy-3-methoxyphenylacetonitrile molecular formula
4-Ethoxy-3-methoxyphenylacetonitrile molecular formula
An In-depth Technical Guide to 4-Ethoxy-3-methoxyphenylacetonitrile
Introduction
4-Ethoxy-3-methoxyphenylacetonitrile is a key organic intermediate with significant applications in the pharmaceutical industry. Its specific substitution pattern makes it a valuable building block for complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its primary role in drug development, tailored for researchers and scientists in the field.
Chemical Identity and Properties
The foundational step in working with any chemical is to understand its fundamental identity and physical characteristics.
Molecular Formula and Structure
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Molecular Formula: C₁₁H₁₃NO₂
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IUPAC Name: 2-(4-Ethoxy-3-methoxyphenyl)acetonitrile
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CAS Number: 103796-52-7[1]
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Synonyms: 3-Methoxy-4-ethoxybenzyl cyanide
The structure consists of a benzene ring substituted with an ethoxy group, a methoxy group, and an acetonitrile group.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are crucial for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 191.23 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like DMF, Chloroform | Inferred from synthesis protocols |
Synthesis Pathway
The synthesis of 4-Ethoxy-3-methoxyphenylacetonitrile is typically a multi-step process starting from readily available precursors. A common and efficient route begins with the ethylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin), followed by conversion of the aldehyde to a nitrile. This pathway is chosen for its reliable and scalable nature.
Synthesis Workflow Diagram
The following diagram outlines the logical flow from the starting material to the final product.
Caption: Synthesis workflow for 4-Ethoxy-3-methoxyphenylacetonitrile.
Detailed Experimental Protocol
This protocol synthesizes information from established methods for similar transformations.[2][3][4]
Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde from Isovanillin
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isovanillin (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq) as the base, and a suitable solvent such as N,N-Dimethylformamide (DMF).
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Ethylation: Add bromoethane (1.2 eq) to the mixture. Heat the reaction to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-ethoxy-3-methoxybenzaldehyde, which can be purified further by recrystallization or column chromatography.
Step 2: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde Oxime
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Reaction Setup: Dissolve the 4-ethoxy-3-methoxybenzaldehyde (1.0 eq) in ethanol. In a separate flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium hydroxide (1.5 eq) in water/ethanol.
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Oximation: Add the hydroxylamine solution to the aldehyde solution and stir at 30-40°C. The reaction is typically complete within a few hours.
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Isolation: Upon completion, precipitate the product by adding water to the reaction mixture. Filter the resulting solid, wash with water, and dry to obtain the oxime.
Step 3: Dehydration to 4-Ethoxy-3-methoxyphenylacetonitrile
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Reaction Setup: In a flask, add the 4-ethoxy-3-methoxybenzaldehyde oxime (1.0 eq) to acetic anhydride (3.0-4.0 eq), which acts as both the dehydrating agent and the solvent.
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Dehydration: Heat the mixture to approximately 130°C for 2-3 hours.[2] The completion of the reaction can be monitored by TLC.
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Workup and Purification: Cool the reaction mixture. Distill off the excess acetic anhydride under reduced pressure. Pour the residue into water and stir to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. The crude nitrile can be purified by recrystallization from a suitable solvent like ethanol.[2]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm. - Methoxy Group (-OCH₃): A singlet around δ 3.8-3.9 ppm (3H). - Methylene Group (-CH₂CN): A singlet around δ 3.7 ppm (2H). - Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.1 ppm (2H) and a triplet around δ 1.4 ppm (3H). |
| ¹³C NMR | - Nitrile Carbon (-C≡N): A signal around δ 117-118 ppm. - Aromatic Carbons: Multiple signals between δ 110-150 ppm. - Methylene Carbon (-CH₂CN): A signal around δ 22-23 ppm. - Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm. - Ethoxy Carbons (-OCH₂CH₃): Signals around δ 64 ppm (-OCH₂) and δ 14-15 ppm (-CH₃). |
| IR Spectroscopy | - Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - C-O Ether Stretch: Strong bands in the 1200-1270 cm⁻¹ region. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 191.23 corresponding to the molecular weight of the compound. |
Note: Predicted chemical shifts are based on data for structurally similar compounds such as (3-Methoxyphenyl)acetonitrile and 4-Hydroxy-3-methoxyphenylacetonitrile.[5][6]
Application in Drug Development
4-Ethoxy-3-methoxyphenylacetonitrile is not just an academic curiosity; it is a crucial intermediate in the synthesis of high-value pharmaceutical agents.
Role as a Precursor to Apremilast (Otezla)
The primary application of this compound is in the synthesis of Apremilast, an oral medication for the treatment of psoriasis and psoriatic arthritis.[2] Apremilast is a selective phosphodiesterase 4 (PDE4) inhibitor.[2] The 3-ethoxy-4-methoxyphenyl group is a core structural motif of the drug, and 4-Ethoxy-3-methoxyphenylacetonitrile provides an efficient entry point for constructing this part of the molecule.
Synthetic Utility Diagram
The diagram below illustrates the position of 4-Ethoxy-3-methoxyphenylacetonitrile as a key building block in the broader context of pharmaceutical synthesis.
Caption: Role as an intermediate in the synthesis of Apremilast.
Safety and Handling
While specific safety data for 4-Ethoxy-3-methoxyphenylacetonitrile is not extensively published, data from analogous nitrile-containing aromatic compounds, such as 4-Hydroxy-3-methoxyphenylacetonitrile, suggest the following precautions should be taken.[7][8]
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Hazard Classifications: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[7][8]
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Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from heat and sources of ignition.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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PubChem. 4-Methoxy-3-methylphenylacetonitrile. National Center for Biotechnology Information. Available from: [Link]
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Cheméo. Chemical Properties of 3-Ethoxy-4-methoxyphenylacetonitrile (CAS 103796-99-2). Cheméo. Available from: [Link]
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Atul Ltd. para Methoxy phenyl aceto nitrile. Atul Ltd. Available from: [Link]
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. John Wiley & Sons, Inc. Available from: [Link]
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National Center for Biotechnology Information. 4-Ethoxy-3-methoxybenzaldehyde. PMC. Available from: [Link]
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SpectraBase. 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available from: [Link]
- Google Patents. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
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Semantic Scholar. 3-ethoxy-4-methoxy benzonitrile preparing method (2015). Available from: [Link]
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YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]
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National Center for Biotechnology Information. Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood. PMC. Available from: [Link]
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